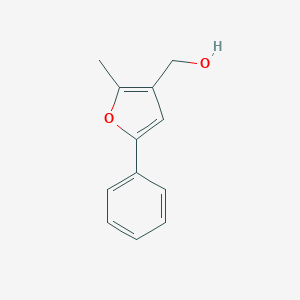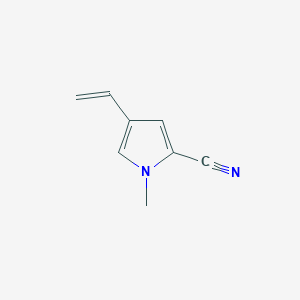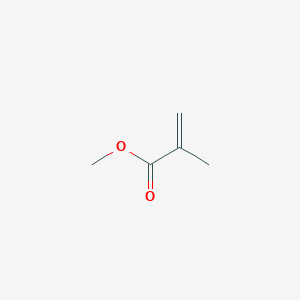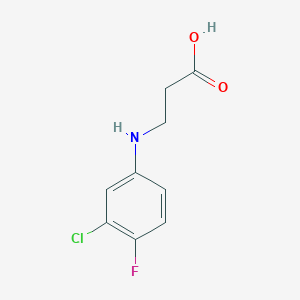
3-(3-Chloro-4-fluorophenylamino)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-fluorophenylamino)propionic acid, also known as CPPA, is a chemical compound that has been studied for its potential use in scientific research. CPPA is a derivative of the amino acid phenylalanine and has been shown to have interesting biochemical and physiological effects.
作用机制
The mechanism of action of 3-(3-Chloro-4-fluorophenylamino)propionic acid involves its interaction with the AMPA receptor. The AMPA receptor is a subtype of glutamate receptor that is involved in fast synaptic transmission. This compound binds to a specific site on the AMPA receptor and inhibits its activity. This results in a reduction in the flow of ions across the membrane, which leads to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several interesting biochemical and physiological effects. In a study by Li et al., this compound was found to inhibit the growth of human glioblastoma cells in vitro. This suggests that this compound may have potential as an anti-cancer agent. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This suggests that this compound may have potential as a treatment for neurological disorders.
实验室实验的优点和局限性
One advantage of using 3-(3-Chloro-4-fluorophenylamino)propionic acid in lab experiments is its selectivity for the AMPA receptor. This allows researchers to investigate the function of this specific receptor without affecting other types of glutamate receptors. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a relatively safe tool for scientific research. However, one limitation of using this compound is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in experiments.
未来方向
There are several future directions for research on 3-(3-Chloro-4-fluorophenylamino)propionic acid. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to investigate the potential anti-cancer and neuroprotective effects of this compound in vivo. Finally, more research is needed to investigate the potential use of this compound as a tool for investigating the function of other glutamate receptors.
合成方法
The synthesis of 3-(3-Chloro-4-fluorophenylamino)propionic acid involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-bromoacetate, followed by hydrolysis and decarboxylation. This method was first described in a study by Li et al. in 2012. The yield of this compound was reported to be 54% using this method.
科学研究应用
3-(3-Chloro-4-fluorophenylamino)propionic acid has been studied for its potential use in scientific research as a tool to investigate the function of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. This compound has been shown to selectively inhibit the activity of certain glutamate receptors, such as the AMPA receptor, without affecting other types of glutamate receptors. This makes this compound a valuable tool for studying the role of specific glutamate receptors in various physiological processes.
属性
CAS 编号 |
114417-22-0 |
|---|---|
分子式 |
C9H9ClFNO2 |
分子量 |
217.62 g/mol |
IUPAC 名称 |
3-(3-chloro-4-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-5-6(1-2-8(7)11)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
InChI 键 |
GXYUMSUZNXHJBZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NCCC(=O)O)Cl)F |
规范 SMILES |
C1=CC(=C(C=C1NCCC(=O)O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)

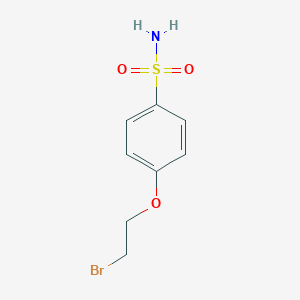

![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)
